molecular formula C14H24O6 B14486103 Diethyl [2-(1,3-dioxolan-2-yl)ethyl](ethyl)propanedioate CAS No. 64298-16-4

Diethyl [2-(1,3-dioxolan-2-yl)ethyl](ethyl)propanedioate

Cat. No.: B14486103
CAS No.: 64298-16-4
M. Wt: 288.34 g/mol
InChI Key: IWHJDYVZGYKGQL-UHFFFAOYSA-N
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Description

Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate is an organic compound with the molecular formula C12H20O6. . This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable cyclic acetals.

Industrial Production Methods

In industrial settings, the production of diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate advanced techniques for the removal of by-products and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.

    Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring provides stability against nucleophiles and bases, allowing for selective reactions to occur without affecting the protected carbonyl group . The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate is unique due to its specific structure, which combines the properties of a dioxolane ring with a malonate ester. This combination provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

64298-16-4

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-2-ethylpropanedioate

InChI

InChI=1S/C14H24O6/c1-4-14(12(15)17-5-2,13(16)18-6-3)8-7-11-19-9-10-20-11/h11H,4-10H2,1-3H3

InChI Key

IWHJDYVZGYKGQL-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1OCCO1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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